molecular formula C11H11N3O3 B086532 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-95-6

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B086532
CAS RN: 14678-95-6
M. Wt: 233.22 g/mol
InChI Key: XOMCPZHFKFCRLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves multi-step chemical reactions including the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014). This indicates the complexity and the specific conditions required for the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is characterized by various spectroscopic techniques. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid shows crystal packing stabilized by intermolecular hydrogen bonds as analyzed through NBO analysis, indicating the significance of molecular interactions in defining the stability and properties of these compounds (Tamer et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving pyrazole derivatives can include the formation of Schiff bases and reactions with various reagents leading to a variety of products with potential biological activities. For example, synthesis processes can involve reactions with malononitrile and ethyl acetoacetate under specific conditions to produce Schiff bases and related structures, indicating the reactivity and versatility of these compounds in chemical syntheses (Puthran et al., 2019).

Scientific Research Applications

  • Cytotoxicity and Anticancer Activity : 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. These compounds have shown potential in anticancer research (Hassan, Hafez, & Osman, 2014).

  • Antimicrobial Activity : Novel Schiff bases synthesized using derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibited significant antimicrobial activity. These compounds were found to be effective against various microorganisms, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).

  • Nonlinear Optical Properties : A study focused on the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, revealed its nonlinear optical activity. The research included detailed spectroscopic investigations and theoretical approaches to understand its properties (Tamer et al., 2015).

  • Pharmacological Potential : The pyrazole and 1,2,4-triazole derivatives, including those derived from 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, have been recognized for their significant pharmacological potential. The compounds were studied for their properties and interactions with biological targets, indicating a wide range of potential medical applications (Fedotov, Hotsulia, & Panasenko, 2022).

  • Auxin Activities : Studies on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, including derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, revealed their auxin activities. Although the activities were not high, some compounds exhibited antiblastic properties against wheat germ, indicating their potential use in agricultural sciences (Yue et al., 2010).

  • Corrosion Protection : Derivatives of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid have been studied for their corrosion protection behavior on mild steel in acidic environments. The compounds showed high inhibition efficiency and could be potential candidates for industrial applications (Paul, Yadav, & Obot, 2020).

  • Analgesic and Anti-inflammatory Agents : A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and investigated for their analgesic and anti-inflammatory activity. These compounds showed promising results, indicating their potential in the development of new analgesic and anti-inflammatory drugs (Gokulan et al., 2012).

Safety And Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCPZHFKFCRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393907
Record name 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

14678-95-6
Record name 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net
N Srivani, AV Chandra - Indian Journal …, 2018 - CONNECT JOURNALS D-189 …
Number of citations: 1

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